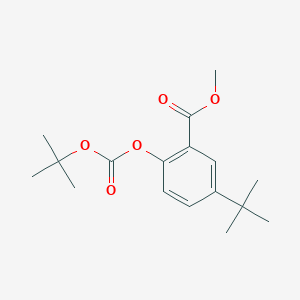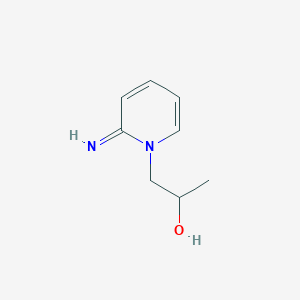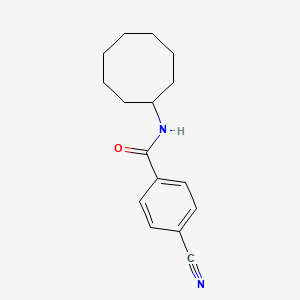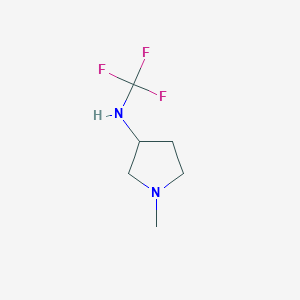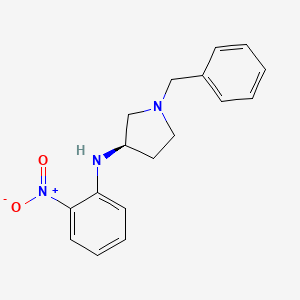![molecular formula C9H16N2O2 B13968545 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B13968545.png)
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is a functionalized von-Hippel-Lindau (VHL) ligand with a terminal hydroxyl group. This compound is primarily used in the development of protein degrader libraries, which are essential in targeted protein degradation research .
Vorbereitungsmethoden
The preparation of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves synthetic routes that allow rapid conjugation with many linkers containing active leaving groups. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield. Industrial production methods are not widely documented, but the compound is available in powder or crystal form, with a quality level of 100 and an assay of ≥95% .
Analyse Chemischer Reaktionen
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the development of protein degrader libraries.
Biology: Employed in targeted protein degradation studies to understand protein function and regulation.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of small-molecule PROTACs (proteolysis-targeting chimeras).
Industry: Utilized in the production of specialized chemicals and reagents for research and development.
Wirkmechanismus
The mechanism of action of 2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid involves its role as a VHL ligand. It allows rapid conjugation with linkers containing active leaving groups, facilitating the development of protein degraders. These degraders target specific proteins for degradation by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. The molecular targets and pathways involved include the ubiquitin-proteasome system, which tags proteins for degradation .
Vergleich Mit ähnlichen Verbindungen
2-(1,7-Diazaspiro[3.5]nonan-7-yl)acetic acid is unique due to its specific structure and functionality as a VHL ligand. Similar compounds include:
2,7-Diazaspiro[3.5]nonane: A related compound with a similar spirocyclic structure.
2-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)-2,7-diazaspiro[3.5]nonane-7-yl)acetic acid: Another VHL ligand with additional functional groups.
These compounds share structural similarities but differ in their specific functional groups and applications .
Eigenschaften
Molekularformel |
C9H16N2O2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-(1,7-diazaspiro[3.5]nonan-7-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O2/c12-8(13)7-11-5-2-9(3-6-11)1-4-10-9/h10H,1-7H2,(H,12,13) |
InChI-Schlüssel |
YIQVNXOAKFJVEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC12CCN(CC2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Fluorobenzo[b]thiophen-3-yl)methanol](/img/structure/B13968464.png)
![[1-(2-Phenylethyl)-1h-imidazol-2-yl]-4-piperidinylmethanone dihydrobromide](/img/structure/B13968478.png)

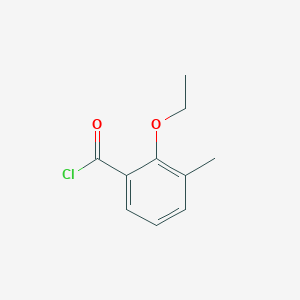
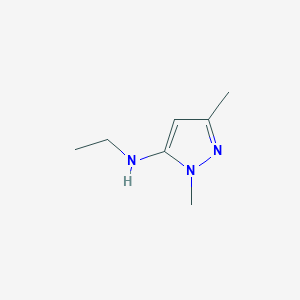
![1-(5-Nitrobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B13968506.png)

![3-Chloro-6-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]pyridazine](/img/structure/B13968522.png)
